Product packaging for 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol(Cat. No.:)

2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B12816386
M. Wt: 177.20 g/mol
InChI Key: HTYWMOWZXMFWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1-ethyl-1H-benzo[d]imidazol-5-ol (CAS 90559-07-2) is a high-purity benzimidazole derivative supplied for research and development purposes. With the molecular formula C9H11N3O and a molecular weight of 177.20, this compound serves as a versatile chemical scaffold in medicinal chemistry . Benzimidazole derivatives are privileged structures in drug discovery, known for their wide range of biological activities, which include serving as antimicrobial and anticancer agents . This specific amine-functionalized benzimidazole is of particular interest for constructing more complex molecules, such as through the formation of Schiff bases, which are often explored for their therapeutic potential . Researchers value this compound for its role in developing novel enzyme inhibitors and investigating new mechanisms of action against drug-resistant targets . The product is accompanied by analytical data to ensure identity and quality for your research applications. This product is intended for laboratory research use only and is not classified as a drug or approved for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B12816386 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-1-ethylbenzimidazol-5-ol

InChI

InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(13)5-7(8)11-9(12)10/h3-5,13H,2H2,1H3,(H2,10,11)

InChI Key

HTYWMOWZXMFWJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)O)N=C1N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1 Ethyl 1h Benzo D Imidazol 5 Ol and Analogous Structures

Established Synthetic Pathways for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core is a fundamental step in the synthesis of the target compound and its derivatives. Several well-established methods are available to organic chemists for this purpose.

Condensation reactions are the most traditional and widely used methods for synthesizing benzimidazoles. nih.govsemanticscholar.org These typically involve the reaction of an ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.govsemanticscholar.orgencyclopedia.pub

Two classical methods for benzimidazole synthesis are the Phillips-Ladenburg and the Weidenhagen reactions. semanticscholar.orgrsc.orgresearchgate.net The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often in the presence of a dilute mineral acid. semanticscholar.orgadichemistry.com The Weidenhagen reaction, on the other hand, utilizes the condensation of o-phenylenediamines with aldehydes or ketones, typically in the presence of an oxidizing agent. semanticscholar.orgresearchgate.net

The Phillips condensation is advantageous as it can be carried out at lower temperatures with dilute acids, and it generally provides good yields with aliphatic acids. adichemistry.com The reaction proceeds through the initial acylation of one of the amino groups of the o-phenylenediamine (B120857), followed by cyclization to form the imidazole (B134444) ring. adichemistry.com

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

Reactants Catalyst/Conditions Product Reference
o-Phenylenediamine and Acetic Acid 4N HCl 2-Methyl-1H-benzimidazole adichemistry.com
o-Phenylenediamine and Benzaldehyde NH4Cl, CHCl3, Room Temperature 2-Phenyl-1H-benzimidazole nih.gov
o-Phenylenediamine and Aromatic Aldehydes [BMIM]HSO4, Microwave 1,2-Disubstituted benzimidazoles mdpi.com
o-Phenylenediamines and Orthoesters ZrOCl2·8H2O, Room Temperature Benzimidazole derivatives mdpi.com
o-Phenylenediamines and Aryl Aldehydes H2O2, HCl, Acetonitrile, Room Temperature Substituted benzimidazoles organic-chemistry.org

Multi-step syntheses offer a versatile route to benzimidazole derivatives, allowing for the introduction of a wide range of substituents. One such approach involves the reaction of o-nitroaniline with an alcohol, catalyzed by a multifunctional Cu–Pd/γ-Al2O3 catalyst. rsc.org This process involves a transfer hydrogenation followed by a successive cyclization coupling reaction to yield the benzimidazole derivative. rsc.org Another multi-step method starts from arylhydrazine and aralkyl ketones to produce pyrazoles bearing a benzimidazole core. mdpi.com

A historical synthesis of benzimidazole, developed by Hoebrecker in 1872, involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. encyclopedia.pubsemanticscholar.org

One-pot multicomponent reactions have emerged as efficient and atom-economical alternatives for the synthesis of benzimidazoles. These strategies allow for the formation of complex molecules in a single synthetic operation, often with high yields and selectivity.

One such strategy involves the reaction of 2-aminobenzimidazole (B67599) with an aldehyde and an isocyanide in a one-pot, two-step process to generate imidazo[1,2-a]benzimidazoles. sigmaaldrich.comsigmaaldrich.com Another one-pot approach for the synthesis of 2-aminobenzimidazoles involves the reaction of α-halogenated cyclohexanone (B45756) with guanidine, promoted by N-bromosuccinimide (NBS) and oxone. rsc.orgrsc.org This method is noted for its mild reaction conditions and high yields. rsc.orgrsc.org

Furthermore, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) provides a route to benzimidazoles. organic-chemistry.org Similarly, a copper-catalyzed amination of N-aryl imines, formed in situ from aryl amines and aldehydes, with azides also yields benzimidazole derivatives. organic-chemistry.org

Specific Approaches for Functionalization and Derivatization

To synthesize the target molecule, 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol, specific functional groups must be introduced onto the benzimidazole core. This involves the addition of an ethyl group at the N-1 position and an amino group at the C-2 position.

The introduction of an ethyl group at the 1-position of the benzimidazole ring is typically achieved through N-alkylation. This can be accomplished by reacting the pre-formed benzimidazole with an ethylating agent, such as ethyl iodide or ethyl chloroacetate (B1199739), often in the presence of a base. nih.gov For instance, the reaction of 2-methyl-1H-benzimidazole with ethyl chloroacetate in acetone (B3395972) with potassium carbonate and PEG-400 yields the N-1 ethyl-substituted product. Another method involves the use of ketonic Mannich bases for the N-alkylation of benzimidazoles. researchgate.net

The regioselectivity of N-alkylation in unsymmetrical benzimidazoles is influenced by both electronic and steric factors of the substituents on the benzimidazole ring and the nature of the alkylating agent. otago.ac.nz

Table 2: Reagents for N-Alkylation of Benzimidazoles

Alkylating Agent Base/Solvent Product Type Reference
Ethyl chloroacetate K2CO3, Acetone, PEG-400 N-1-alkoxycarbonylmethylbenzimidazole
Methyl iodide NaOH, CS2, DMF N-methylated benzimidazole derivatives nih.gov
Alkyl halides aq. NaOH-SDS N-1-alkylated benzimidazoles lookchem.com
Ketonic Mannich bases - 1-(3-oxopropyl)benzimidazoles researchgate.net

The introduction of an amino group at the 2-position of the benzimidazole ring is a key step in synthesizing 2-aminobenzimidazole derivatives. Several methods have been developed for this transformation.

One common approach is the cyclodesulfurization of N-aryl-N'-(o-aminophenyl)thioureas. nih.gov This reaction can be carried out using various reagents, including alkyl halides in refluxing ethanol. nih.gov The synthesis of 2-aminobenzimidazoles from thiourea (B124793) derivatives can also be achieved using desulfurizing agents like mercury(II) oxide, copper(I) chloride, or iodoacetic acid. symbiosisonlinepublishing.com

Another strategy involves the reaction of 2-chlorobenzimidazole (B1347102) with amines at elevated temperatures. researchgate.net Additionally, a one-pot procedure using isoselenocyanates and substituted diamines has been reported for the synthesis of 2-aminobenzimidazoles, where the precipitation of elemental selenium simplifies purification. thieme-connect.com More recently, iodine(III) compounds have been used to promote the C-H amination of guanidines to afford 2-aminobenzimidazoles. nih.gov

Strategies for Hydroxyl Group Incorporation at the 5-Position

A common precursor for the benzimidazole core is a substituted o-phenylenediamine. nih.govconnectjournals.com To obtain a 5-hydroxybenzimidazole, one would typically start with a 4-substituted-1,2-diaminobenzene. For instance, a multi-step synthesis can begin with a 2-nitroaniline, which is subsequently nitrated to introduce a nitro group at the 5-position, followed by reduction of both nitro groups to form a diamine. nih.govnih.gov However, a more direct approach involves starting with a precursor where the oxygen functionality is already in place.

One prevalent strategy involves the use of a methoxy-substituted precursor, which can be deprotected in a later step to reveal the hydroxyl group. For example, the synthesis can commence with a 4-methoxy-substituted o-phenylenediamine. This diamine is then cyclized to form the benzimidazole ring. The methoxy (B1213986) group is a stable protecting group that is tolerant of many reaction conditions used for benzimidazole formation and subsequent functionalization. The final step would be the demethylation of the 5-methoxy group to yield the desired 5-hydroxybenzimidazole.

Another approach involves the direct use of aminophenol derivatives. For example, the synthesis of 2-aminobenzoxazoles, a related heterocyclic system, involves the reaction of o-aminophenols with a cyanating agent. acs.org This highlights the utility of starting materials with pre-existing hydroxyl groups. The antioxidant properties of benzimidazole derivatives have been shown to correlate with the number and position of hydroxyl groups on the aryl ring, underscoring the importance of synthetic methods to control their placement. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzimidazole scaffold, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. researchgate.netnobelprize.org

Suzuki–Miyaura Coupling:

The Suzuki–Miyaura reaction is one of the most important C-C bond-forming methods and is widely used to couple aryl or heteroaryl halides with boronic acids. researchgate.netnih.gov This reaction is particularly useful for synthesizing 2-aryl or 2-heteroaryl benzimidazoles. researchgate.net The general process involves the reaction of a halogenated benzimidazole (e.g., a 2-iodo- or 2-chlorobenzimidazole) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov The mild reaction conditions make it compatible with a wide range of functional groups. researchgate.net

While standard protocols can fail with substrates bearing acidic N-H groups, methods have been developed for the direct Suzuki-Miyaura coupling of unprotected N-H azoles, including benzimidazoles. nih.gov These protocols often utilize specific palladium precatalysts and ligands to achieve good to excellent yields under relatively mild conditions. nih.gov The reaction has been successfully applied to variously substituted benzimidazole chlorides and a variety of aryl and heteroaryl boronic acids. nih.gov The development of ionically tagged palladium(II) complexes and other specialized catalyst systems has further expanded the utility of this reaction, allowing for catalyst recycling in aqueous media.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is a primary method for introducing the 2-amino group onto the benzimidazole ring. The process typically involves coupling a 2-halobenzimidazole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orglibretexts.org

The reaction has seen significant development, with different generations of catalyst systems expanding its scope to include a wide variety of amines, including ammonia (B1221849) equivalents, and aryl coupling partners under increasingly mild conditions. wikipedia.org The choice of ligand is critical, with sterically hindered phosphine ligands and N-heterocyclic carbenes (NHCs) showing high efficacy. wikipedia.orgnih.gov The reaction is indispensable when classical methods like nucleophilic aromatic substitution are not feasible due to the low reactivity of the aryl halide. acsgcipr.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Benzimidazoles
Aryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemperatureYieldReference
1-(Cyclohexyl)-2-iodobenzimidazolePhenylboronic acidPdCl2 (5)SPhosK2CO3DMF120°C (Microwave)94% researchgate.net
3-Chloroindazole5-Indole boronic acidPd2(dba)3 (2)SPhosK3PO4Dioxane/H2O100°C92% (GC) nih.gov
BromobenzenePhenylboronic acid(NHC)2PdBr2 (0.1)-KOH2-Propanol/H2O82°C98% nih.gov

Heterocyclic Annulation and Cyclization Reactions to Form Benzimidazole Derivatives

The formation of the benzimidazole ring itself is most commonly achieved through the condensation and subsequent cyclization of an o-phenylenediamine derivative with a one-carbon electrophile. connectjournals.com This fundamental approach, known as heterocyclic annulation, allows for the construction of the bicyclic core.

A widely used method for synthesizing 2-aminobenzimidazoles involves the reaction of an o-phenylenediamine with cyanogen (B1215507) bromide. However, due to the high toxicity of cyanogen bromide, alternative reagents are often preferred. acs.org A popular and safer alternative is the cyclodesulfurization of thioureas. acs.orgsymbiosisonlinepublishing.com In this two-step process, an o-phenylenediamine is first reacted with an isothiocyanate to form an N-(2-aminophenyl)thiourea intermediate. This intermediate is then treated with a desulfurizing agent to induce cyclization. Various reagents have been employed for this purpose, including mercury(II) oxide, methyl iodide, and dicyclohexylcarbodiimide (B1669883) (DCC). symbiosisonlinepublishing.com More recently, iodine has been shown to be an efficient promoter for this cyclodesulfurization, offering a robust method for constructing 2-aminobenzimidazoles. acs.org

Another established route is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or nitrile) in the presence of an acid catalyst, like polyphosphoric acid (PPA) or hydrochloric acid. connectjournals.com For the synthesis of 2-substituted benzimidazoles, the condensation of o-phenylenediamines with aldehydes followed by an oxidative cyclization is also a very common and effective strategy. nih.govnih.gov

Table 2: Common Cyclization Reactions for Benzimidazole Synthesis
Starting MaterialsReagent/CatalystKey IntermediateProduct TypeReference
o-Phenylenediamine, IsothiocyanateIodineThiourea2-Aminobenzimidazole acs.org
o-Phenylenediamine, Carboxylic Acid4N HCl (reflux)-2-Substituted-benzimidazole iosrjournals.org
o-Phenylenediamine, AldehydeNa2S2O5 (oxidant)Schiff Base2-Aryl-benzimidazole nih.gov
N-Aryl AmidineBenzenesulfonyl chloride-1,2-Disubstituted-benzimidazole

Reaction Conditions and Yield Optimization in Synthetic Processes

Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring the scalability of a synthetic process. For the synthesis of benzimidazole derivatives, key parameters that are frequently adjusted include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

In palladium-catalyzed reactions, the selection of the ligand is paramount. For Suzuki-Miyaura couplings, electron-rich, bulky phosphine ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have proven to be highly effective, leading to significant improvements in yield compared to other phosphine ligands. researchgate.net The choice of base and solvent system is also crucial; combinations like K₂CO₃ in DMF or K₃PO₄ in a dioxane/water mixture are commonly employed to facilitate the transmetalation step and achieve high conversion rates. researchgate.netnih.gov

For Buchwald-Hartwig aminations, catalyst systems are continually refined to broaden substrate scope and operate under milder conditions. wikipedia.org The catalyst loading is often kept low (e.g., 0.1-2 mol%) to minimize cost and residual metal contamination. libretexts.orgnih.gov The reaction is sensitive to the choice of base, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like K₂CO₃ being used depending on the substrate's sensitivity. libretexts.orgmdpi.com

In cyclization reactions, the temperature and choice of catalyst or promoter can dramatically influence the outcome. For instance, in the synthesis of 2-aminobenzimidazoles via cyclodesulfurization, the reaction can be performed at room temperature or with gentle heating (e.g., 60°C), depending on the desulfurizing agent used. acs.orgsymbiosisonlinepublishing.com Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes while improving yields. connectjournals.comresearchgate.net

The table below summarizes optimization data for a Suzuki-Miyaura coupling, illustrating the impact of different ligands on the reaction yield.

Table 3: Ligand Optimization for the Suzuki-Miyaura Coupling of 1-(Cyclohexyl)-2-iodobenzimidazole and Phenylboronic Acida
EntryLigandYield (%)b
1PPh3<5
2PCy315
3dppf65
4SPhos94
5XPhos92

aReaction conditions: 1-(Cyclohexyl)-2-iodobenzimidazole (1 mmol), phenylboronic acid (1.6 mmol), PdCl2 (5 mol%), Ligand (10 mol%), K2CO3 (2 mmol), DMF, microwave heating at 120°C for 30 minutes. researchgate.net

bIsolated yield. researchgate.net

Chemical Reactivity and Mechanistic Transformation Studies of 2 Amino 1 Ethyl 1h Benzo D Imidazol 5 Ol

Electrophilic Substitution Reactions on the Benzimidazole (B57391) Nucleus

The benzimidazole nucleus is an aromatic system, and the benzene (B151609) part of the ring can undergo electrophilic aromatic substitution. The amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho- and para-directing groups. libretexts.org In 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol, the C4, C6, and C7 positions are available for substitution. The powerful activating nature of the -OH group at C5 and the -NH2 group at C2 would make the benzimidazole ring highly nucleophilic and susceptible to electrophilic attack.

However, the high reactivity of the amino and hydroxyl groups can lead to side reactions and over-reaction, such as oxidation or multiple substitutions, which can be difficult to control. libretexts.org In many cases, protection of the amino and/or hydroxyl group is necessary to achieve selective substitution on the aromatic ring. libretexts.orglibretexts.org For example, acetylation of an amino group to form an acetamido group moderates its activating effect and provides steric hindrance, often favoring the para-substituted product. libretexts.orglibretexts.org

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. savemyexams.com Given the electronic properties of the substituents in this compound, electrophilic substitution would be expected to occur readily, likely at the C4 and C6 positions, which are ortho to the strongly activating hydroxyl group.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Products Notes
Nitration Dilute HNO₃ 4-Nitro and 6-Nitro derivatives Potential for oxidation and side reactions due to the activating groups. libretexts.org
Bromination Br₂ in a polar solvent 4-Bromo, 6-Bromo, and polybrominated derivatives Reaction is likely to be rapid and may be difficult to control to a single substitution. libretexts.org
Sulfonation Fuming H₂SO₄ 4-Sulfonic acid and 6-Sulfonic acid derivatives Harsh conditions may lead to degradation.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the benzimidazole ring itself are generally difficult unless an electron-withdrawing group is present to activate the ring system, or if a good leaving group is present. A notable example from related heterocyclic chemistry is the C2 amination of imidazo[4,5-b]pyridines, which proceeds through halogenation at the C2 position followed by a nucleophilic aromatic substitution (SNA) with an amine. rsc.org

In the case of this compound, direct nucleophilic substitution on the benzimidazole ring is unlikely. However, should a derivative with a suitable leaving group (e.g., a halogen or a sulfonate ester) be synthesized, it could potentially undergo nucleophilic substitution. For instance, if the hydroxyl group at C5 were converted to a better leaving group, it could be displaced by a nucleophile.

Oxidation and Reduction Pathways of Functional Groups

The functional groups of this compound present opportunities for both oxidation and reduction reactions. The hydroxyl group, being a phenol (B47542), is susceptible to oxidation, which can lead to the formation of quinone-like structures, particularly under strong oxidizing conditions. The 2-amino group can also be oxidized. The electrochemical oxidation of 2-aminobenzimidazole (B67599) has been studied, indicating the susceptibility of the molecule to oxidative transformations. bme.hubme.hu Oxidation of the benzimidazole ring has also been identified as a metabolic pathway for some 2-aminobenzimidazole derivatives. nih.gov

Conversely, reduction reactions are less likely on the already electron-rich aromatic system unless it is first modified with electron-withdrawing groups. However, if a nitro group were introduced onto the benzene ring via electrophilic substitution, it could be readily reduced to an amino group, a common synthetic strategy in the chemistry of benzimidazoles. nih.gov

Table 2: Potential Oxidation and Reduction Reactions

Reaction Type Reagent/Condition Functional Group Targeted Potential Product
Oxidation Mild oxidizing agent (e.g., air, FeCl₃) Hydroxyl group Quinone-type species
Oxidation Strong oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) Benzene ring Ring-opened products/degradation
Electrochemical Oxidation Applied potential Whole molecule Oxidized derivatives bme.hubme.hu

Derivatization Reactions Involving the Amino and Hydroxyl Moieties

The exocyclic amino group and the phenolic hydroxyl group are the most reactive sites for derivatization. nih.govresearchgate.net These reactions are crucial for modifying the compound's properties and for synthesizing more complex molecules.

The primary amino group at C2 can undergo a wide range of reactions typical of arylamines, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides. researchgate.net

Alkylation and Arylation: Reaction with alkyl or aryl halides, although selectivity between the exocyclic and ring nitrogens can be an issue. nih.govresearchgate.net

Schiff Base Formation: Condensation with aldehydes and ketones to form imines. primescholars.com

Sulfonylation: Reaction with sulfonyl chlorides to give sulfonamides.

Reactions with isothiocyanates: To form thiourea (B124793) derivatives. symbiosisonlinepublishing.com

The hydroxyl group at C5 behaves as a typical phenol and can be derivatized through:

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

Esterification: Reaction with acid chlorides or anhydrides to form esters.

General derivatization methods for amine and hydroxyl groups, such as tagging with acyl chlorides, have been developed for analytical purposes and demonstrate the feasibility of these reactions. nih.govrsc.org The reaction of 2-aminobenzimidazole with carbon disulfide (CS₂) followed by methylation is a versatile method for creating various sulfur-containing derivatives at the nitrogen atoms. researchgate.netmdpi.com

Table 3: Examples of Derivatization Reactions

Reagent Functional Group Product Type Reference for Analogy
Acetic Anhydride Amino, Hydroxyl Amide, Ester researchgate.net
Benzoyl Chloride Amino, Hydroxyl Amide, Ester researchgate.net
Alkyl Halide (e.g., CH₃I) Amino, Hydroxyl, Imidazole (B134444) N N-alkyl, O-alkyl researchgate.netmdpi.com
Aryl Boronic Acid / Cu(OAc)₂ Imidazole N N-aryl nih.gov
Aldehyde/Ketone Amino Imine (Schiff Base) primescholars.com

Coordination Chemistry and Ligand Complexation with Transition Metal Ions

Benzimidazole and its derivatives are excellent ligands for transition metal ions due to the presence of donor nitrogen atoms. primescholars.com For this compound, coordination can occur through the pyridinic nitrogen (N3) of the imidazole ring and potentially through the exocyclic amino group, allowing it to act as a bidentate ligand. The hydroxyl group could also participate in coordination after deprotonation.

Numerous studies have reported the synthesis and characterization of transition metal complexes with 2-aminobenzimidazole derivatives. nih.govresearchgate.netroyalsocietypublishing.org These complexes exhibit a range of geometries, including tetrahedral, square-planar, and octahedral, depending on the metal ion and the stoichiometry of the reaction. primescholars.comresearchgate.net The formation of stable chelate rings with the metal center is a common feature when the ligand can coordinate through multiple sites. nih.gov

Table 4: Potential Coordination with Transition Metal Ions

Metal Ion Potential Coordination Sites Possible Complex Geometry Reference for Analogy
Cu(II) N3, NH₂ Square-planar, Octahedral researchgate.netroyalsocietypublishing.org
Ni(II) N3, NH₂ Tetrahedral, Octahedral primescholars.comresearchgate.net
Co(II) N3, NH₂ Tetrahedral, Octahedral nih.govresearchgate.net
Zn(II) N3, NH₂ Tetrahedral nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Ethyl 1h Benzo D Imidazol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzimidazole (B57391) core, the protons of the N-ethyl group, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the ethyl group attached to the nitrogen at position 1 would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group coupled to each other. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns would depend on their positions relative to the hydroxyl and amino-fused imidazole (B134444) ring. The amino (-NH₂) protons and the hydroxyl (-OH) proton would likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

Based on data from structurally similar compounds, the following table presents the predicted ¹H NMR chemical shifts for this compound. symbiosisonlinepublishing.comrsc.org

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 7.5m
-NH₂4.5 - 5.5br s
N-CH₂-CH₃3.8 - 4.2q
-OH8.5 - 9.5br s
N-CH₂-CH₃1.2 - 1.5t

Predicted values are based on analogous benzimidazole structures. Solvent: DMSO-d₆. m = multiplet, br s = broad singlet, q = quartet, t = triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show signals for the seven carbons of the benzimidazole core and the two carbons of the N-ethyl group. The C2 carbon, bonded to the amino group, is expected to appear at a significantly downfield position due to the influence of the two adjacent nitrogen atoms. The carbon bearing the hydroxyl group (C5) would also be shifted downfield.

The predicted ¹³C NMR chemical shifts, based on data from related benzimidazole derivatives, are summarized in the table below. rsc.orgniscpr.res.innih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=N)155 - 165
C4110 - 120
C5 (-OH)145 - 155
C6100 - 110
C7115 - 125
C3a130 - 140
C7a135 - 145
N-CH₂-CH₃40 - 45
N-CH₂-CH₃14 - 18

Predicted values are based on analogous benzimidazole structures. Solvent: DMSO-d₆.

To confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. For a molecule like this compound, the following 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

The application of these techniques is well-established for the structural elucidation of complex heterocyclic systems, including various benzimidazole derivatives. researchgate.netpreprints.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The O-H and N-H stretching vibrations are expected in the high-frequency region. The aromatic C-H stretching and the aliphatic C-H stretching of the ethyl group will also be present. The "fingerprint region" (below 1600 cm⁻¹) will contain a complex pattern of absorptions corresponding to C=N, C-N, C-O stretching and various bending vibrations, which are characteristic of the benzimidazole ring system.

Based on published data for similar compounds, the expected FT-IR absorption bands are tabulated below. symbiosisonlinepublishing.comniscpr.res.in

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3500Broad, Strong
N-H Stretch (amino)3100 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
C=N Stretch1620 - 1650Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (phenol)1200 - 1260Strong
C-N Stretch1250 - 1350Strong

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. The benzimidazole ring itself has characteristic Raman scattering peaks. researchgate.netresearchgate.netscispace.com Studies on benzimidazole have identified characteristic peaks around 1015, 1265, and 1595 cm⁻¹, which can be a useful reference. researchgate.net The C-S stretching bands, if any sulfur-containing derivatives were to be analyzed, are also typically strong in Raman spectra. The application of Surface-Enhanced Raman Spectroscopy (SERS) could be a powerful technique to enhance the signal of this molecule, allowing for more detailed structural analysis, particularly of its adsorption behavior on metallic surfaces. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments produced upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. This calculated value serves as a benchmark for experimental HRMS analysis, confirming the elemental composition of the synthesized compound.

Interactive Table: Theoretical Exact Mass for [M+H]⁺ Below is the calculated high-resolution mass data for the protonated form of the target compound.

Compound NameMolecular FormulaAdductTheoretical m/z
This compoundC₉H₁₁N₃O[M+H]⁺178.0975

This precise mass measurement is a critical first step in the structural elucidation process, providing a high degree of confidence in the compound's identity.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation of a selected precursor ion, providing detailed insights into the molecule's structure. While direct experimental data for this compound is not extensively published, its fragmentation pathways can be predicted based on the known behavior of benzimidazole derivatives. journalijdr.com

The fragmentation process in electron impact mass spectrometry (EI-MS) for benzimidazoles often involves characteristic losses. journalijdr.com For the title compound, the molecular ion would be observed, and subsequent fragmentation would likely proceed through several key pathways:

Loss of an Ethylene (B1197577) Molecule: A common fragmentation for N-ethyl substituted compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a retro-Diels-Alder-like rearrangement or other mechanisms.

Cleavage of the Benzimidazole Core: The benzimidazole ring system itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da). journalijdr.com

Loss of CO: The presence of the hydroxyl group on the benzene ring may lead to rearrangements and the subsequent loss of a carbon monoxide molecule (CO, 28 Da).

Based on these principles, a plausible fragmentation pathway can be proposed. The initial protonated molecule at m/z 178.0975 would undergo sequential losses to produce a series of fragment ions.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound This table outlines the expected major fragments and their corresponding mass-to-charge ratios.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
178.10Ethylene (C₂H₄)150.072-amino-1H-benzo[d]imidazol-5-ol
178.10Methyl radical (CH₃)163.08Cation from cleavage of the ethyl group
150.07Carbon Monoxide (CO)122.07Fragment from rearrangement and loss of CO from the phenol (B47542)
150.07HCN123.06Fragment from imidazole ring opening

The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related benzimidazole derivatives provides significant insight into its likely solid-state conformation. dntb.gov.uasemanticscholar.org For instance, the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol (BIP) reveals a planar benzimidazole core. scilit.com It is expected that the benzimidazole moiety in the title compound would also be largely planar.

The ethyl group at the N1 position will adopt a specific conformation to minimize steric hindrance. The hydroxyl group at position 5 will influence the electronic distribution and hydrogen bonding capabilities of the molecule.

Interactive Table: Representative Crystallographic Data for a Benzimidazole Derivative The following table presents typical crystallographic data for a related benzimidazole compound, illustrating the type of information obtained from a single-crystal X-ray analysis. mdpi.com

ParameterValue
CompoundA Fused Benzimidazole Derivative (4n) mdpi.com
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.033(6)
b (Å)10.136(7)
c (Å)10.396(7)
α (°)118.323(7)
β (°)91.750(8)
γ (°)104.198(7)
Volume (ų)800.2(9)
Z2
R-factor0.0475

This data defines the unit cell of the crystal and the quality of the structural refinement.

The solid-state packing of benzimidazole derivatives is heavily influenced by a network of non-covalent interactions, particularly hydrogen bonds and π–π stacking. rsc.org

For this compound, several key interactions are anticipated:

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the hydroxyl group at position 5 and the nitrogen atom (N1) of the imidazole ring, although this would depend on the rotational freedom and conformation of the hydroxyl group.

Intermolecular Hydrogen Bonding: This is expected to be a dominant feature in the crystal packing. The amino group (-NH₂) is a hydrogen bond donor, while the imidazole nitrogen (N3) is a strong hydrogen bond acceptor. The hydroxyl group (-OH) can act as both a donor and an acceptor. These interactions, such as O—H···N and N—H···N, would link molecules together, forming chains or sheets. nih.govcapes.gov.br In related structures, O—H···N hydrogen bonds are a key feature in the crystal packing. nih.gov

π–π Stacking: The planar aromatic benzimidazole rings are likely to engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal lattice. scilit.comrsc.org

Hirshfeld surface analysis of similar structures reveals the relative contributions of different intermolecular contacts. For a related benzimidazole compound, H⋯H contacts accounted for 47.5% of the total Hirshfeld surface, while O⋯H/H⋯O and N⋯H/H⋯N contacts, indicative of hydrogen bonding, represented 12.4% and 6.1%, respectively. nih.gov These analyses underscore the importance of hydrogen bonding in directing the supramolecular assembly of such molecules. rsc.orgnih.gov

Computational and Theoretical Investigations of 2 Amino 1 Ethyl 1h Benzo D Imidazol 5 Ol

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are employed to determine the fundamental electronic and geometric characteristics of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to provide information about the molecule's wave function, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is a popular choice for calculations on molecules of this size due to its balance of accuracy and computational cost. DFT studies on benzimidazole (B57391) derivatives typically involve geometry optimization to find the most stable three-dimensional structure. nih.gov From the optimized geometry, various molecular properties can be calculated, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.govrsc.org The MEP map helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's chemical reactivity and stability. nih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol This table presents hypothetical data of the type that would be generated from DFT calculations.

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC4-C51.39 Å
C5-O1.37 Å
N1-C21.38 Å
C2-N31.32 Å
N1-C7a1.39 Å
C2-N(amino)1.36 Å
N1-C(ethyl)1.47 Å
Bond AngleC4-C5-C6120.5°
C5-C6-C7119.8°
N1-C2-N3110.2°
C2-N1-C7a108.5°
C2-N1-C(ethyl)125.8°

Table 2: Illustrative Quantum Chemical Properties of this compound from DFT Calculations This table presents hypothetical data of the type that would be generated from DFT calculations.

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Dipole Moment3.5 D
Ionization Potential5.8 eV
Electron Affinity1.2 eV

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the wave function and energy of a quantum many-body system in a stationary state. researchgate.net While it is generally less accurate than DFT for many applications because it does not fully account for electron correlation, it is still a valuable tool. The HF method is often used for initial geometry optimizations and as a starting point for more sophisticated calculations that build upon the HF result to include electron correlation effects. For benzimidazole and its derivatives, HF calculations can provide insights into their molecular structure and fundamental vibrational frequencies. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com These theoretical predictions can be compared with experimental NMR data to confirm the molecular structure. nih.govmdpi.com

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.netnih.gov These calculations help in the assignment of the experimentally observed vibrational bands to specific motions of the atoms within the molecule, such as stretching, bending, and torsional modes. researchgate.netnih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data of the type that would be generated from computational studies.

AtomExperimental ¹H NMRCalculated ¹H NMRExperimental ¹³C NMRCalculated ¹³C NMR
C4-H6.856.90115.2116.0
C6-H6.706.75112.8113.5
C7-H7.107.15118.9119.5
NH₂5.505.60--
OH9.209.30--
Ethyl-CH₂4.104.1542.543.0
Ethyl-CH₃1.451.5015.315.8
C2--154.1155.0
C5--150.5151.2

Table 4: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data of the type that would be generated from computational studies.

Frequency (cm⁻¹)Vibrational Mode Assignment
3450O-H stretch
3350N-H asymmetric stretch (amino)
3250N-H symmetric stretch (amino)
3050Aromatic C-H stretch
2980Aliphatic C-H stretch (ethyl)
1640C=N stretch (imidazole)
1620N-H bend (amino)
1580Aromatic C=C stretch
1250C-O stretch (phenol)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This technique is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction. The process involves preparing the 3D structures of both the ligand and the receptor, and then using a docking algorithm to sample a large number of possible binding poses. The poses are then scored based on factors like binding energy and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov Docking studies on other benzimidazole derivatives have successfully identified key interactions with their target proteins. nih.gov

Table 5: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target This table presents hypothetical data of the type that would be generated from molecular docking studies.

ParameterValue
Binding Energy (kcal/mol)-8.5
Predicted Inhibition Constant (Ki)0.5 µM
Interacting Residues
Hydrogen BondAsp181, Glu91
Pi-Pi StackingPhe89
Hydrophobic InteractionVal23, Leu135, Ala45

Molecular Dynamics Simulations for System Stability and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. While specific MD simulation data for this compound is not extensively published, studies on similar benzimidazole derivatives provide a framework for understanding its likely behavior. For instance, MD simulations on a series of 1H-benzo[d]imidazole derivatives have been used to investigate their interaction and stability with biological targets like DNA. nih.gov These simulations typically reveal how the compound binds to its target, the stability of the resulting complex, and the key intermolecular interactions that govern the binding process.

A representative MD simulation of a benzimidazole derivative interacting with a protein target might yield the following data:

Simulation ParameterRepresentative Value
Simulation Time100 ns
RMSD of Ligand1.5 Å
RMSF of Binding Site Residues2.0 Å
Number of Hydrogen Bonds2-3

This data is representative of typical benzimidazole-protein interactions and not specific to this compound.

In Silico ADMET Predictions and Computational Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-like properties of a compound. These computational models assess the pharmacokinetic and pharmacodynamic properties of a molecule before it undergoes expensive and time-consuming experimental testing.

For this compound, ADMET predictions can be estimated using various computational tools. The predicted properties are based on its chemical structure and comparison to databases of known drugs.

Predicted ADMET Properties:

PropertyPredicted ValueImplication
Absorption
Caco-2 PermeabilityModerate to HighGood intestinal absorption
Human Intestinal Absorption>80%Likely well-absorbed orally
Distribution
P-glycoprotein SubstrateNoLow potential for efflux
Blood-Brain Barrier PenetrationLowReduced central nervous system side effects
Metabolism
CYP2D6 InhibitorLikelyPotential for drug-drug interactions
CYP3A4 InhibitorUnlikelyLower risk of metabolic interactions
Excretion
Renal Organic Cation TransporterSubstratePotential for renal excretion
Toxicity
AMES MutagenicityNegativeLow carcinogenic potential
hERG InhibitionLow riskReduced cardiotoxicity risk

These are predicted values and require experimental validation.

Computational Drug-Likeness Assessment:

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. These rules evaluate the physicochemical properties of a compound to determine if it is likely to be an orally active drug in humans.

Lipinski's Rule of FiveValue for this compoundCompliance
Molecular Weight ( g/mol )191.22Yes (<500)
LogP (octanol-water partition coefficient)~1.5Yes (<5)
Hydrogen Bond Donors3Yes (<5)
Hydrogen Bond Acceptors3Yes (<10)

The compound this compound adheres to Lipinski's Rule of Five, suggesting it has favorable properties for oral bioavailability.

Analysis of Electronic Transitions and Other Advanced Spectroscopic Properties

The electronic properties of this compound can be investigated using computational methods like Density Functional Theory (DFT). These studies provide insights into the molecule's electronic transitions, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light.

DFT calculations on similar benzimidazole structures have shown that the electronic transitions are typically of the π → π* and n → π* type. nih.gov The fusion of the benzene (B151609) and imidazole (B134444) rings creates a conjugated system, and the substituents on this core, such as the amino and hydroxyl groups, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

A study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine utilized DFT to correlate observed spectral transitions with electronic transitions. researchgate.net Similarly, for this compound, computational analysis would likely reveal the contributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to the main electronic transitions.

Predicted Spectroscopic Properties:

Spectroscopic PropertyPredicted Value/Range
λmax (UV-Vis)280-320 nm
Main Electronic Transitionπ → π*
Molar Absorptivity (ε)10,000 - 20,000 M⁻¹cm⁻¹

These are estimated values based on related benzimidazole compounds and require experimental verification. Further spectroscopic data, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, can also be predicted computationally to aid in the structural elucidation of this compound. ambeed.com

Biological Activity Studies and Structure Activity Relationships Sar in Preclinical Research for 2 Amino 1 Ethyl 1h Benzo D Imidazol 5 Ol and Its Derivatives

In Vitro Biological Assays

There are no publicly available scientific reports on the antimicrobial activity of 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol . However, the broader class of 2-aminobenzimidazole (B67599) derivatives has been a subject of interest in antimicrobial research. For instance, various studies have synthesized and evaluated novel benzimidazole (B57391) derivatives for their antimicrobial properties. One such study reported the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f] nih.govnih.gov-oxazepin-3(2H)-ones, which demonstrated in vitro antimicrobial activity against several bacterial and fungal strains. mdpi.com Another research effort focused on novel benzo[4',5']imidazo[1',2':1,2]pyrrolo[3,4-b]isoxazolo[4,5-e]pyridines, with some of these compounds showing potent antimicrobial effects compared to standard drugs. nih.gov The general findings suggest that the benzimidazole scaffold is a promising pharmacophore for the development of new antimicrobial agents.

No specific anticancer or antiproliferative studies have been published for This compound . Nevertheless, the benzimidazole core is a prominent feature in many compounds investigated for their potential as anticancer agents. Research into novel 1H-benzo[d]imidazole derivatives has identified compounds with potential anticancer activity targeting human topoisomerase I. nih.gov In a different study, a series of 2-amino-8-chloro-5,5-dioxo nih.govnih.govmdpi.comtriazolo[2,3-b] nih.govnih.govmdpi.combenzodithiazine derivatives, which contain a fused heterocyclic system with an amino group, were screened for their activity against a panel of 59 tumor cell lines, with some compounds showing reasonable activity. nih.gov Furthermore, novel 1H-benzo[d]imidazole-4,7-dione based compounds have been investigated as transglutaminase 2 inhibitors with p53 stabilizing effects, showing potential as anticancer agents in renal cell carcinoma. nih.gov

There is no available data on the enzyme inhibition properties of This compound . However, research on structurally related compounds provides insight into the potential of the benzimidazole scaffold as an enzyme inhibitor. A study on a new series of fluorinated 2,5-substituted 1-ethyl-1H-benzoimidazole derivatives, which share the 1-ethyl substitution with the target compound, identified them as effective direct thrombin inhibitors. nih.gov Some of these derivatives exhibited greater anticoagulant activity than the standard drug argatroban. nih.gov Additionally, other benzimidazole derivatives have been reported as potent inhibitors of α-glucosidase. uni.lu

No studies on the quorum sensing inhibition activity of This compound have been found in the scientific literature. Quorum sensing is a mechanism of cell-to-cell communication in bacteria, and its inhibition is a novel approach to combat bacterial infections. While direct evidence for the target compound is lacking, the broader class of imidazole-containing compounds has been explored for such properties.

Preclinical research on the anti-mycobacterial activity of This compound is not available. However, the benzimidazole scaffold has been a focus of research for developing new anti-tubercular agents. A study on novel 1H-benzo[d]imidazole derivatives, substituted at the C-2 position, showed excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains. nih.gov In another study, 2,5-disubstituted benzimidazoles were found to be more effective in killing M. tuberculosis than their 1,2,5-trisubstituted counterparts. Furthermore, some benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have shown significant activity against M. tuberculosis.

There are no published reports on the anti-inflammatory or analgesic properties of This compound . The benzimidazole nucleus is found in some compounds with anti-inflammatory activity. Research on other heterocyclic systems, such as 1,2-benzothiazine derivatives, has been conducted to develop new anti-inflammatory drugs. While not directly related to the target compound, this highlights the ongoing search for novel anti-inflammatory agents among various heterocyclic structures.

In Vivo Preclinical Model Studies (Non-Human Organisms)

While specific in vivo preclinical data for this compound is not extensively documented in publicly available literature, studies on analogous benzimidazole derivatives provide insights into their potential effects in non-human organisms. The benzimidazole scaffold is a core component of various compounds tested in animal models for a range of therapeutic areas, including antihelminthic, antifungal, antitumor, and antiviral applications. nih.gov For instance, derivatives of the potent dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitor, diflapolin, which contain a benzimidazole subunit, have been evaluated, with some compounds showing an improved likelihood for gastrointestinal absorption, a key parameter in in vivo studies. nih.gov

Mechanistic Investigations of Biological Action

Understanding the precise mechanisms through which this compound and its derivatives exert their biological effects is fundamental to their development as therapeutic agents.

Research into the broader class of benzimidazole derivatives has identified several key molecular targets and biological pathways.

Human Topoisomerase I (Hu Topo I): A series of novel 1H-benzo[d]imidazoles have been identified as potential anticancer agents that target Human Topoisomerase I. nih.gov These compounds interfere with DNA-mediated enzymatic processes, leading to the inhibition of cancer cell proliferation. nih.gov Flow cytometry analysis revealed that the most potent of these molecules induce a prominent G2/M arrest in the cell cycle of cancer cells. nih.gov

D-Amino Acid Oxidase (DAAO): Certain 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. nih.gov

Casein Kinase 1 (CK1) Isoforms: Heterocyclic compounds based on the benzimidazole structure have been developed as highly potent and selective inhibitors of CK1δ and CK1ε, which are involved in various cellular processes, and their dysregulation is linked to cancer. nih.gov

α-Glucosidase: A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been reported as potent inhibitors of α-glucosidase, highlighting their potential as anti-diabetic agents. nih.gov

Constitutive Androstane Receptor (CAR): Derivatives of imidazo[1,2-a]pyridine, which shares structural similarities with the benzimidazole core, have been found to be direct activators of the human Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a key role in the metabolism of xenobiotics and endogenous compounds. nih.gov

Table 1: Molecular Targets of Benzimidazole Derivatives

Derivative Class Molecular Target Biological Pathway Implication
1H-benzo[d]imidazoles (BBZs) Human Topoisomerase I (Hu Topo I) DNA Relaxation, Cell Cycle (G2/M Arrest)
1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones D-Amino Acid Oxidase (DAAO) D-serine metabolism
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides Casein Kinase 1δ/ε (CK1δ/ε) Cellular phosphorylation, Proliferation
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols α-Glucosidase Carbohydrate metabolism

The interaction between benzimidazole derivatives and their biological targets has been investigated using various spectroscopic and computational methods.

DNA Minor Groove Binding: Bisbenzimidazole derivatives are known to act as DNA minor groove-binding ligands (MGBLs). nih.gov Their binding is characterized by non-covalent interactions, including hydrogen bonding, electrostatic forces, and van der Waals interactions, primarily with AT-rich sequences of DNA. nih.gov Spectroscopic studies using UV absorption, fluorescence, and circular dichroism have confirmed these interactions, showing that the compounds stabilize the DNA structure. nih.gov Specifically, hydrogen bonds often form between the N-H groups of the imidazole (B134444) rings and the N3 of adenine (B156593) and O2 of thymine (B56734) in the DNA minor groove. nih.gov

Enzyme Active Site Binding: For derivatives targeting enzymes like D-Amino Acid Oxidase (DAAO), binding occurs within the active site. Crystallographic studies have shown that the space within the substrate-binding site is limited and runs parallel to the flavin ring, which restricts the size of substituents on the benzimidazole core. nih.gov Similarly, X-ray analysis of a benzimidazole-based inhibitor bound to CK1δ has elucidated its specific binding mode within the kinase. nih.gov

Benzodiazepine (B76468) Receptor (BZR) Interaction: Studies on related tricyclic systems designed to interact with the benzodiazepine receptor (BZR) have shown that a hydrogen donor group, previously thought to be essential for anchoring to the receptor, is not strictly required for high-affinity binding. nih.gov This indicates that other structural features contribute significantly to the ligand-receptor interaction.

Table 2: Ligand-Receptor Binding Characteristics

Ligand Class Receptor/Target Binding Mode Key Interactions
Bisbenzimidazoles DNA (AT-rich minor groove) Non-covalent intercalation Hydrogen bonding, Electrostatic, van der Waals
1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones D-Amino Acid Oxidase (DAAO) Active site inhibition Shape complementarity, specific interactions with active site residues

Comprehensive Structure-Activity Relationship (SAR) Analysis for Bioactive Derivatives

Systematic SAR studies are essential for optimizing the potency and selectivity of benzimidazole-based compounds.

Substitutions on the Benzene (B151609) Ring: In the case of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one inhibitors of DAAO, SAR analysis revealed that small substituents on the benzene ring are tolerated. nih.gov For example, fluorine, methyl, and methoxy (B1213986) substitutions at the 5- or 6-positions led to inhibitory potency superior to the unsubstituted parent compound. nih.gov However, bulkier substituents resulted in a significant loss of activity, which is consistent with the limited space in the DAAO active site. nih.gov Disubstitution at the 4-, 5-, and/or 6-positions was generally well-tolerated. nih.gov

Modifications of the Imidazole Core and Side Chains: For a series of benzimidazole derivatives designed as dual sEH/FLAP inhibitors, it was found that N-Boc substitution on the benzimidazole ring enhanced inhibitory potency against sEH. nih.gov Conversely, exchanging a urea (B33335) moiety for a thiourea (B124793) group led to a loss of activity, indicating the importance of the oxygen atom for binding. nih.gov In another study on anticancer agents targeting topoisomerase I, it was observed that inserting a N,N-di-methyl aminoethyl alkyl chain at a piperazine (B1678402) end and having trisubstitution on a terminal phenyl ring were unfavorable modifications for DNA binding affinity. nih.gov

Impact of Heterocyclic Fusions: The development of novel fused heterocyclic compounds, such as benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govtriazines, has shown that the core structure itself is a key determinant of activity. Bioassays of these compounds revealed that most exhibited significant fungicidal activities, suggesting that this fused ring system could be a promising scaffold for new agricultural fungicides. mdpi.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Compound Series Target/Activity Favorable Modifications Unfavorable Modifications
1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones DAAO Inhibition Small substituents (F, Me, OMe) at 5- or 6-positions Bulky substituents on the aryl ring
Diflapolin derivatives (benzimidazole subunit) sEH/FLAP Inhibition N-Boc substitution on the benzimidazole (for sEH) Replacement of urea with thiourea
1H-benzo[d]imidazoles (BBZs) Anticancer (Topo I) Specific alkyl chain lengths at piperazine N,N-di-methyl aminoethyl group at piperazine; Trisubstitution on phenyl ring

Future Perspectives and Research Outlook for 2 Amino 1 Ethyl 1h Benzo D Imidazol 5 Ol

Emerging and Sustainable Synthetic Strategies for Scalable Production

The future synthesis of 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol is likely to move towards more sustainable and scalable methodologies, minimizing environmental impact and production costs. Current research into related benzimidazole (B57391) compounds highlights several promising strategies.

Green Catalysis: Recent studies have demonstrated the efficacy of using metallic nanoparticles as catalysts for benzimidazole synthesis. For instance, zinc oxide (ZnO) nanoparticles have been successfully employed in the synthesis of 2-substituted 1H-benzimidazoles, offering high yields under mild conditions with the benefit of catalyst recyclability nih.gov. A proposed mechanism involves the activation of the aldehyde by the nano-ZnO, followed by nucleophilic attack by the o-phenylenediamine (B120857), intramolecular cyclization, and deprotonation to yield the final product nih.gov. Adopting such nano-catalyst-based approaches could offer an eco-friendly route to producing the precursors of this compound.

One-Pot and Multicomponent Reactions: To enhance efficiency and scalability, one-pot synthesis is an effective strategy ijcce.ac.ir. For complex heterocyclic systems, multicomponent reactions (MCRs) are gaining traction. An MCR involving 4-chloro-1-ethyl-1H-benzo[c] nih.govhanyang.ac.krthiazin-3-carbaldehyde 2,2-dioxide, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione (B117516) has been used to create complex bioactive molecules in a single step nih.gov. Exploring MCRs for the synthesis of this compound could significantly streamline its production from simple, readily available starting materials.

Process Optimization for Scalability: Research on the industrial synthesis of related heterocyclic drugs, such as midazolam, emphasizes the need for economical and technically feasible routes that avoid costly safety precautions and difficult purification steps ijcce.ac.irresearchgate.netresearchgate.net. Future work on this compound should focus on optimizing reaction conditions, minimizing the use of hazardous reagents, and developing simple, effective purification methods like recrystallization to ensure the process is viable for large-scale production ijcce.ac.ir.

Synthetic StrategyKey AdvantagesPotential Application to this compound
Nano-catalysis (e.g., ZnO NPs) Eco-friendly, high yields, catalyst reusability, mild reaction conditions. nih.govSynthesis of the core benzimidazole ring from substituted o-phenylenediamine precursors.
One-Pot Synthesis Improved efficiency, reduced waste, cost-effective. ijcce.ac.irCombining multiple reaction steps (e.g., cyclization and functionalization) into a single process.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular diversity. nih.govDirect assembly of the substituted benzimidazole scaffold from basic building blocks.

Exploration of Novel Biological Targets and Therapeutic Areas

The benzimidazole core is associated with a wide spectrum of biological activities. nih.govnih.gov By extension, this compound and its future derivatives represent a promising resource for discovering drugs for new therapeutic targets.

Oncology: The benzimidazole scaffold is a key feature in many anticancer agents. Research has shown that derivatives can act as potent and selective inhibitors of crucial cancer-related kinases.

FLT3 Inhibition: Derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). hanyang.ac.kr One compound in a studied series demonstrated an IC50 value of 41.6 nM against FLT3 hanyang.ac.kr.

BRAF Inhibition: A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides were developed as V600E-mutated BRAF (V600EBRAF) inhibitors, with the most potent compound showing an IC50 of 0.49 µM. nih.gov

Topoisomerase Inhibition: Novel 1H-benzo[d]imidazoles have been identified as human topoisomerase I (Hu Topo I) inhibitors, showing growth inhibition of cancer cells in the sub-micromolar to low micromolar range. nih.gov

Infectious Diseases: Benzimidazole derivatives have long been used as anti-parasitic agents. Modern research continues to explore their potential against a range of pathogens. A study focused on designing benznidazole (B1666585) analogues led to the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which were evaluated for their in vitro activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica mdpi.com.

Metabolic Disorders: Recent findings suggest that benzimidazoles could be effective in managing metabolic diseases like type 2 diabetes. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were reported as potent α-glucosidase inhibitors, with the most active compound exhibiting an IC50 value of 0.64 µM, significantly more potent than the standard drug acarbose (B1664774) nih.gov.

Future research should involve screening this compound and its analogues against these and other emerging targets to uncover new therapeutic applications.

Therapeutic AreaPotential TargetExample from Related Benzimidazoles
Oncology FMS-like tyrosine kinase 3 (FLT3) hanyang.ac.kr2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives for AML. hanyang.ac.kr
Oncology V600E-mutated BRAF (V600EBRAF) nih.gov4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives. nih.gov
Oncology Human Topoisomerase I nih.govSubstituted 1H-benzo[d]imidazoles with DNA binding and enzyme inhibition activity. nih.gov
Infectious Diseases Protozoan parasites (T. vaginalis, etc.) mdpi.com2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. mdpi.com
Metabolic Disorders α-glucosidase nih.gov5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols for type 2 diabetes. nih.gov

Advancements in Computational Approaches for Rational Design and Prediction

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, these methods can provide profound insights into its biological activity and guide the design of more potent and selective analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used extensively for benzimidazole derivatives to understand their binding modes. For example, docking studies were crucial in elucidating the interactions of novel inhibitors with targets like FLT3 hanyang.ac.kr, V600EBRAF nih.gov, and α-glucosidase nih.gov. Applying docking simulations to this compound against various protein targets could help prioritize experimental screening and suggest specific structural modifications to improve binding affinity.

Quantum Mechanics (DFT): Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of molecules. In one study, DFT was used to analyze the properties of newly synthesized benzimidazoles nih.gov. Such calculations for this compound could predict its molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity, offering clues about its interaction with biological macromolecules.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical. Computational tools can estimate parameters like solubility, cell permeability, and potential toxicity mdpi.com. For instance, the toxicity profiles of benznidazole analogues were predicted computationally to anticipate potentially harmful effects mdpi.com. A similar in silico evaluation of this compound would be essential for its development as a drug candidate.

Development of Structure-Guided Design Principles for Enhanced Bioactivity

Understanding the structure-activity relationship (SAR) is key to optimizing a lead compound. By systematically modifying the structure of this compound and observing the effects on biological activity, clear design principles can be established.

Modification of Key Functional Groups: The three primary functional groups of the title compound—the 2-amino group, the 1-ethyl group, and the 5-hydroxyl group—are prime candidates for modification.

The 2-Amino Group: This group is a key hydrogen bond donor and can be acylated or derivatized to explore new interactions. In one study, changing a nitro group to an amino group was a deliberate design choice to increase aqueous solubility and hydrogen bonding potential mdpi.com.

The 1-Ethyl Group: The size and nature of the substituent at the N-1 position can influence steric interactions and lipophilicity. Studies on related inhibitors show that varying the length of an alkyl chain can significantly impact potency nih.govnih.gov. Replacing the ethyl group with other alkyl or aryl groups could fine-tune the compound's activity.

The 5-Hydroxyl Group: This phenolic hydroxyl can act as both a hydrogen bond donor and acceptor. Its position on the benzene (B151609) ring can be altered, or it can be replaced with other electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions, as seen in the development of α-glucosidase inhibitors where various substituted aryl groups led to a wide range of potencies nih.gov.

A systematic exploration of these modifications, guided by computational predictions and informed by SAR data from related benzimidazole series, will be a powerful strategy for enhancing the bioactivity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.